Anlotinib chlorhydrate

Vue d'ensemble

Description

Il est conçu pour cibler plusieurs récepteurs tyrosine kinases, notamment les récepteurs du facteur de croissance endothélial vasculaire (VEGFR), les récepteurs du facteur de croissance des fibroblastes (FGFR), les récepteurs du facteur de croissance dérivé des plaquettes (PDGFR) et c-Kit . Ce composé a montré un potentiel significatif dans le traitement de divers cancers, en particulier ceux qui sont résistants aux thérapies conventionnelles .

Applications De Recherche Scientifique

AL3818 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit tumor growth.

Medicine: Undergoing clinical trials for the treatment of various cancers, including non-small cell lung cancer, ovarian carcinoma, and soft tissue sarcomas

Industry: Potential applications in the development of new cancer therapies and as a tool for drug discovery

Mécanisme D'action

Anlotinib hydrochloride, also known as Anlotinib dihydrochloride, is a novel multi-targeting tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer .

Target of Action

Anlotinib primarily targets several key tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, growth, migration, differentiation, and apoptosis .

Mode of Action

Anlotinib inhibits the aforementioned tyrosine kinases, thereby blocking the signaling pathways they mediate . This inhibition disrupts several vital physiological processes, including cell proliferation, growth, migration, differentiation, and apoptosis . As a result, the growth and spread of cancer cells are hindered .

Biochemical Pathways

Anlotinib affects multiple biochemical pathways due to its multi-targeting nature. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the intracellular signaling pathways mediated by these receptors . This disruption leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects .

Pharmacokinetics

Anlotinib exhibits a good pharmacokinetic profile with rapid absorption and a long half-life . It undergoes extensive hepatic metabolism, with oxidative metabolism playing a major role in drug clearance . The major metabolic pathways include oxidative deamination to M2, mono-oxidation to M1, and the formation of M30 .

Result of Action

The inhibition of the targeted tyrosine kinases by Anlotinib leads to a decrease in tumor cell growth, angiogenesis, and anti-apoptotic effects . This results in improved progression-free survival (PFS) and overall survival (OS) in patients with advanced non-small-cell lung cancer (NSCLC), despite progression of the cancer after two lines of prior treatments .

Action Environment

The efficacy and safety of Anlotinib can be influenced by various environmental factors. For instance, patients without liver metastases and with better physical status have been shown to have longer progression-free survival (PFS) and overall survival (OS) when treated with Anlotinib . Furthermore, the tolerability profile of Anlotinib is similar to that of other tyrosine kinase inhibitors that target VEGFR and other tyrosine kinase-mediated pathways .

Analyse Biochimique

Biochemical Properties

Anlotinib dihydrochloride plays a significant role in biochemical reactions by inhibiting key enzymes and proteins involved in tumor angiogenesis and proliferation. It interacts with VEGFR1-3, FGFR1-4, PDGFRα/β, c-kit, and Ret. These interactions inhibit the signaling pathways that promote endothelial cell migration, angiogenesis, and tumor growth . By blocking these receptors, Anlotinib dihydrochloride effectively reduces the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis .

Cellular Effects

Anlotinib dihydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In endothelial cells, Anlotinib dihydrochloride inhibits VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation . In cancer cells, it downregulates the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis .

Molecular Mechanism

The molecular mechanism of Anlotinib dihydrochloride involves the inhibition of receptor tyrosine kinases, which are critical for cell signaling and growth. By binding to VEGFR, FGFR, PDGFR, c-kit, and Ret, Anlotinib dihydrochloride blocks the downstream signaling pathways, such as the ERK signaling pathway, that promote cell proliferation, migration, and survival . This inhibition leads to reduced angiogenesis, tumor growth, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anlotinib dihydrochloride change over time. The compound has shown stability and prolonged efficacy in inhibiting tumor growth in both in vitro and in vivo studies . Over time, Anlotinib dihydrochloride maintains its inhibitory effects on angiogenesis and tumor proliferation, with manageable toxicity profiles . Long-term studies have demonstrated its potential for sustained therapeutic benefits in cancer treatment .

Dosage Effects in Animal Models

The effects of Anlotinib dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without significant adverse effects . At higher doses, Anlotinib dihydrochloride may cause toxic effects, such as hypertension, proteinuria, and fatigue . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Anlotinib dihydrochloride is involved in several metabolic pathways, primarily through oxidative metabolism. The major metabolic pathways include oxidative deamination, mono-oxidation, and carboxylation . Enzymes such as cytochrome P450 (CYP) 3A play a significant role in the metabolism of Anlotinib dihydrochloride . These metabolic processes result in the formation of various metabolites, which are then excreted through urine and feces .

Transport and Distribution

Anlotinib dihydrochloride is rapidly absorbed and distributed within cells and tissues. It exhibits high membrane permeability and is predominantly bound to plasma proteins such as albumin and lipoproteins . The compound is transported to various tissues, including tumors, where it accumulates and exerts its therapeutic effects . The distribution of Anlotinib dihydrochloride in tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of Anlotinib dihydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with receptor tyrosine kinases and inhibits their signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing Anlotinib dihydrochloride to specific cellular compartments . This localization is essential for the effective inhibition of angiogenesis and tumor growth .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate d'AL3818 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinoléine. Le processus comprend les étapes clés suivantes :

Formation du noyau quinoléine : Ceci est réalisé par une série de réactions de condensation impliquant des matières premières appropriées.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits dans le noyau de la quinoléine pour améliorer son activité biologique. Cela comprend l'ajout de groupes méthoxy et fluoro.

Cyclopropanation : La dernière étape implique la cyclopropanation du dérivé de la quinoléine pour former le produit souhaité.

Méthodes de production industrielle : La production industrielle du chlorhydrate d'AL3818 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité en place pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'AL3818 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.

Réduction : À l'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs spécifiques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés N-oxyde de la quinoléine, tandis que la réduction peut produire des dérivés de la quinoléine réduits .

4. Applications de la recherche scientifique

Le chlorhydrate d'AL3818 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs des tyrosine kinases.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et son potentiel pour inhiber la croissance tumorale.

Médecine : En cours d'essais cliniques pour le traitement de divers cancers, notamment le cancer du poumon non à petites cellules, le carcinome ovarien et les sarcomes des tissus mous

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil pour la découverte de médicaments

5. Mécanisme d'action

Le chlorhydrate d'AL3818 exerce ses effets en inhibant plusieurs récepteurs tyrosine kinases, qui sont impliqués dans des processus cellulaires clés tels que la prolifération, la migration et l'angiogenèse. Les principales cibles moléculaires comprennent VEGFR, FGFR, PDGFR et c-Kit . En bloquant ces récepteurs, le chlorhydrate d'AL3818 perturbe les voies de signalisation qui favorisent la croissance et la survie des tumeurs .

Composés similaires :

Imatinib : Un autre inhibiteur des tyrosine kinases qui cible BCR-ABL, c-Kit et PDGFR.

Sorafenib : Cible VEGFR, PDGFR et les kinases RAF.

Sunitinib : Inhibe VEGFR, PDGFR et c-Kit.

Unicité du chlorhydrate d'AL3818 : Le chlorhydrate d'AL3818 est unique en sa capacité à inhiber sélectivement une large gamme de récepteurs tyrosine kinases avec une grande puissance. Cette activité à large spectre le rend particulièrement efficace contre les tumeurs qui ont développé une résistance à d'autres thérapies .

Comparaison Avec Des Composés Similaires

Imatinib: Another tyrosine kinase inhibitor that targets BCR-ABL, c-Kit, and PDGFR.

Sorafenib: Targets VEGFR, PDGFR, and RAF kinases.

Sunitinib: Inhibits VEGFR, PDGFR, and c-Kit.

Uniqueness of AL3818 Dihydrochloride: AL3818 dihydrochloride is unique in its ability to selectively inhibit a broad range of receptor tyrosine kinases with high potency. This broad-spectrum activity makes it particularly effective against tumors that have developed resistance to other therapies .

Propriétés

IUPAC Name |

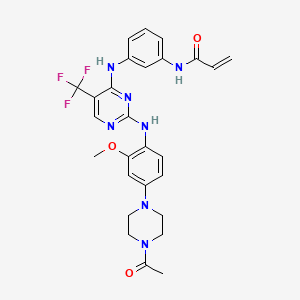

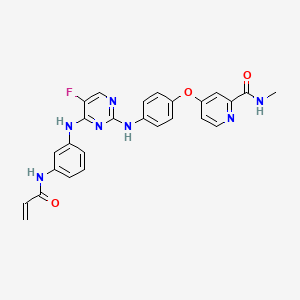

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKQNIPIXQZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360460-82-7 | |

| Record name | Anlotinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catequentinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

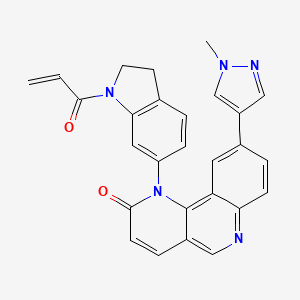

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)

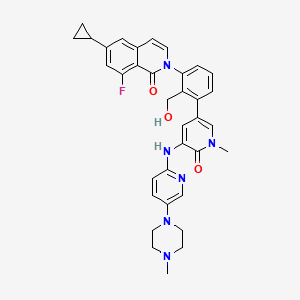

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)

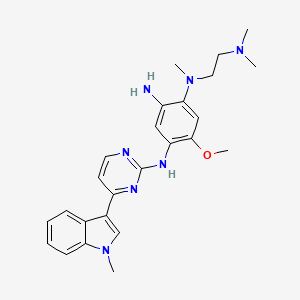

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)